molecular formula C21H25FN4O2 B2496781 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 887212-53-5

1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2496781
CAS No.: 887212-53-5
M. Wt: 384.455
InChI Key: JMGILLYQNSQBTI-UHFFFAOYSA-N
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Description

1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzyl(methyl)amino group, a fluorophenyl group, and a pyrrolidinone moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzyl(methyl)amino Intermediate: This step involves the reaction of benzylamine with methyl iodide in the presence of a base such as potassium carbonate to form benzyl(methyl)amine.

    Synthesis of the Fluorophenyl-Pyrrolidinone Intermediate: This step involves the reaction of 3-fluorobenzaldehyde with a suitable amine to form the corresponding Schiff base, followed by cyclization to yield the pyrrolidinone ring.

    Coupling Reaction: The final step involves the coupling of the benzyl(methyl)amino intermediate with the fluorophenyl-pyrrolidinone intermediate using a coupling reagent such as carbonyldiimidazole (CDI) to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophilic Reagents: Sodium azide, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems and its potential therapeutic benefits.

    Materials Science: The compound’s properties may be explored for use in advanced materials, such as polymers or coatings.

    Biological Research: It can be used as a tool compound to study specific biological pathways or molecular interactions.

Mechanism of Action

The mechanism of action of 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)urea
  • 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-methylphenyl)-5-oxopyrrolidin-3-yl)urea
  • 1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-nitrophenyl)-5-oxopyrrolidin-3-yl)urea

Uniqueness

1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2/c1-25(14-16-6-3-2-4-7-16)11-10-23-21(28)24-18-13-20(27)26(15-18)19-9-5-8-17(22)12-19/h2-9,12,18H,10-11,13-15H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGILLYQNSQBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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